molecular formula C13H19BrClN B2809110 4-(3-Bromophenyl)-4-methylcyclohexan-1-amine hydrochloride CAS No. 2172010-18-1

4-(3-Bromophenyl)-4-methylcyclohexan-1-amine hydrochloride

Cat. No. B2809110
CAS RN: 2172010-18-1
M. Wt: 304.66
InChI Key: SKWVFRAXTZAXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Bromophenyl)-4-methylcyclohexan-1-amine hydrochloride, also known as 3-BMC, is a psychoactive substance belonging to the amphetamine class. It is a designer drug that is structurally similar to other amphetamines such as 4-MEC and 4-MMC. The compound has been synthesized for research purposes and is not intended for human consumption.

Scientific Research Applications

  • Receptor Ligand Studies Application: Researchers use 4-(3-Bromophenyl)piperidine hydrochloride as a potential ligand for various receptors in the central nervous system. By studying its interactions with receptors, scientists gain insights into receptor function and their roles in physiological processes.
  • Drug Synthesis Application: This compound can serve as a starting material for creating novel drugs. Researchers explore its chemical reactivity and modify its structure to develop potential therapeutic agents.
  • Anticancer Activity

    • Application : Scientists can investigate whether 4-(3-Bromophenyl)piperidine hydrochloride exhibits any anticancer effects. Synthesizing analogs and evaluating their activity against cancer cells provides valuable data .

    Molecular Docking Studies

    • Application : Researchers perform docking simulations to understand the binding affinity of this compound with specific protein targets. Insights gained from these studies aid drug design and optimization .

    ADME (Absorption, Distribution, Metabolism, Excretion) Studies

    • Application : Investigating how 4-(3-Bromophenyl)piperidine hydrochloride is absorbed, distributed, metabolized, and excreted helps assess its pharmacokinetics and potential as a drug candidate .
  • Toxicity Prediction Application: Researchers use computational models to predict the compound’s toxicity. Understanding potential adverse effects guides further research and development.

properties

IUPAC Name

4-(3-bromophenyl)-4-methylcyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN.ClH/c1-13(7-5-12(15)6-8-13)10-3-2-4-11(14)9-10;/h2-4,9,12H,5-8,15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWVFRAXTZAXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)N)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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